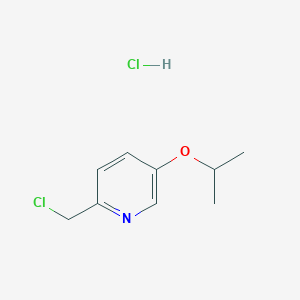

2-(Chloromethyl)-5-propan-2-yloxypyridine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(Chloromethyl)-5-propan-2-yloxypyridine;hydrochloride” is a chemical compound. It was used as a reagent in base-catalyzed alkylation of p-tert-butylcalix arene and p-tert-butylcalix arene in DMF . It’s also known to cause severe skin burns and eye damage .

Synthesis Analysis

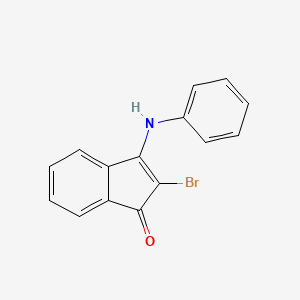

The synthesis of this compound involves various chemical reactions. For instance, it has been used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent . Another study mentions the use of 2-chloromethyl-4 (3H)-quinazolinones as key intermediates in the preparation of novel anticancer agents .Molecular Structure Analysis

The molecular structure of “this compound” is complex and involves various chemical bonds and interactions . The crystal structures of similar compounds have been studied using X-ray diffraction and other spectroscopic properties .Chemical Reactions Analysis

This compound is involved in various chemical reactions. For example, it’s used in the production of glycerol, plastics, epoxy glues and resins, and elastomers . It’s also used as a reagent for chemical and polymer synthesis .Applications De Recherche Scientifique

Synthetic Chemistry Applications

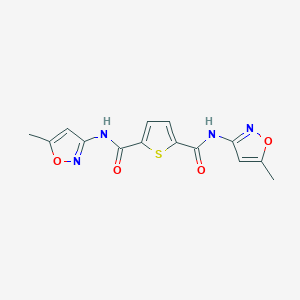

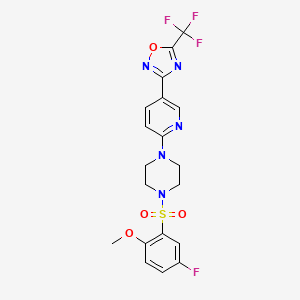

Chloromethyl pyridines serve as versatile intermediates in organic synthesis. For instance, they are used in the synthesis of antioxidants, anticancer agents, and various organic compounds with potential pharmaceutical applications. A study highlights the synthesis of 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, an antioxidant, showing the utility of related compounds in synthesizing biologically active molecules (Yao Xing-sheng, 2007). Another research outlines the creation of potential anticancer agents via the manipulation of chloro and hydroxy groups on pyridine rings, demonstrating the compound's role in developing therapeutic agents (C. Temple et al., 1983).

Pharmacological Research

The structural modification of chloromethyl pyridines can lead to the development of new pharmacological agents. For example, studies on the synthesis and structure of lanthanide complexes derived from bis(methylpyridine)-substituted alcohols indicate the potential of these compounds in medicinal chemistry, particularly in creating complexes with specific biological activities (W. Evans et al., 1995).

Environmental Science

In the environmental science field, chloromethyl pyridines have been studied for their degradation properties, particularly in the context of pesticide breakdown. The degradation of chlorotriazine pesticides by sulfate radicals, with the mention of related compounds' reactivity, highlights the environmental applications of these molecules in removing hazardous substances from water sources (H. Lutze et al., 2015).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(chloromethyl)-5-propan-2-yloxypyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO.ClH/c1-7(2)12-9-4-3-8(5-10)11-6-9;/h3-4,6-7H,5H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROBAPDIMKJVZSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CN=C(C=C1)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2709285.png)

![(2-Chloro-7H-purin-6-yl)-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2709290.png)

![1-([2,4'-Bipyridin]-4-ylmethyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2709291.png)

![2-(naphthalen-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2709300.png)